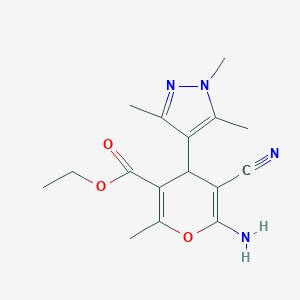
ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is a chemical compound with various applications in scientific research. This compound is also known as ethyl 6-amino-5-cyano-2-methyl-4-(3,5,5-trimethyl-1H-pyrazol-1-yl)-4H-pyran-3-carboxylate. It is a pyran-based compound that has been synthesized using different methods. The compound has been used in various scientific studies to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory and cancer pathways. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in inhibiting the growth of cancer cells and inhibiting the activity of various viruses. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate. One of the directions is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, future studies can focus on investigating the compound's pharmacokinetics and toxicity to determine its safety and efficacy as a drug candidate.
Métodos De Síntesis
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been reported in several studies. One of the most common methods involves the reaction of ethyl 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxopyrrolidine-3-carboxylate with cyanoacetic acid in the presence of triethylamine. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is purified using column chromatography. The yield of the product is reported to be around 70-80%.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been used in various scientific studies as a potential drug candidate for the treatment of various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has been tested against different cancer cell lines and has shown promising results in inhibiting their growth. The compound has also been tested against various viruses, including HIV, and has shown inhibitory activity against them.
Propiedades
Fórmula molecular |
C16H20N4O3 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethylpyrazol-4-yl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H20N4O3/c1-6-22-16(21)13-10(4)23-15(18)11(7-17)14(13)12-8(2)19-20(5)9(12)3/h14H,6,18H2,1-5H3 |
Clave InChI |
HZCMUGSTNYDNLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C)C)C#N)N)C |
SMILES canónico |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C)C)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
![N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280034.png)
![N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280035.png)
![N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B280036.png)
![1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280043.png)
![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280044.png)
![1-ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280045.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)
![Methyl 4-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]benzoate](/img/structure/B280055.png)
![N-(2-chlorobenzyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280057.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)